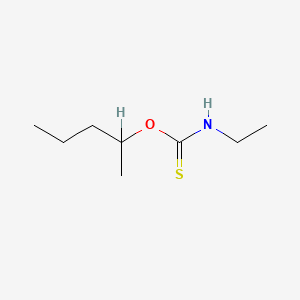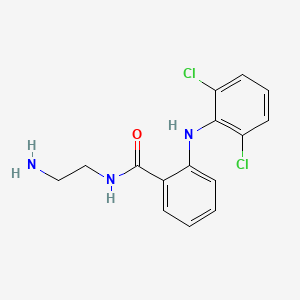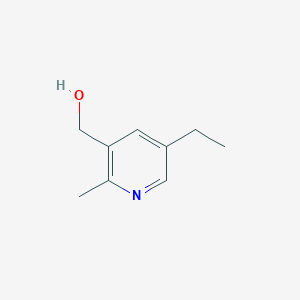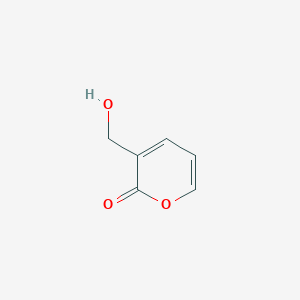
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a chemical compound belonging to the benzazepine class. This compound is known for its significant pharmacological properties, particularly its role as a dopamine receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzylamine and 2-chlorobenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 3-methylbenzylamine with 2-chlorobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the tetrahydrobenzazepine ring.
Chlorination: The final step involves the chlorination of the tetrahydrobenzazepine ring to introduce the chlorine atom at the 8th position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to modify the tetrahydrobenzazepine ring.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major product is the ketone derivative of the compound.
Reduction: The major products are the reduced forms of the tetrahydrobenzazepine ring.
Substitution: The major products are the substituted derivatives of the compound.
Applications De Recherche Scientifique
8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including dopamine receptors.
Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with dopamine receptors. The compound acts as a dopamine receptor antagonist, blocking the binding of dopamine to its receptors. This inhibition of dopamine signaling can modulate various neurological pathways and has therapeutic implications for disorders characterized by dysregulated dopamine activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
SCH 23390: A well-known dopamine D1 receptor antagonist with a similar benzazepine structure.
SKF 38393: Another dopamine receptor ligand with structural similarities to 8-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol.
Iodo-SCH 23390: A derivative of SCH 23390 with an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent activity as a dopamine receptor antagonist. Its structural modifications confer distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
138355-27-8 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
7-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol |
InChI |
InChI=1S/C11H14ClNO/c1-13-4-2-8-6-10(12)11(14)7-9(8)3-5-13/h6-7,14H,2-5H2,1H3 |
Clé InChI |
KUIFDRGVGCKHAW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C=C2CC1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





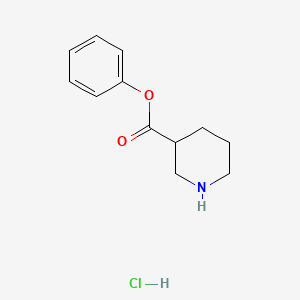
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
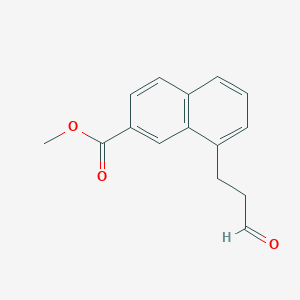
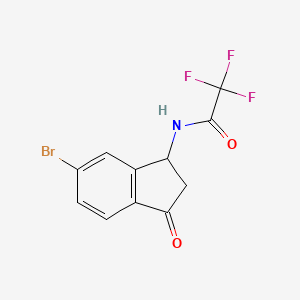

![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
